
Barium 2-ethylhexanoate
Overview
Description
Barium 2-ethylhexanoate is a chemical compound with the formula [CH3(CH2)3CH(C2H5)CO2]2BaThis compound is commonly used in various industrial applications due to its unique properties, such as its solubility in organic solvents and its role as a catalyst in different chemical reactions .
Preparation Methods
Barium 2-ethylhexanoate can be synthesized through several methods:
Reaction with Barium Hydroxide: One common method involves reacting barium hydroxide with 2-ethylhexanoic acid.
Reaction with Barium Carbonate: Another method involves the reaction of barium carbonate with 2-ethylhexanoic acid.
Reaction with Barium Chloride: Barium chloride can react with sodium 2-ethylhexanoate to produce barium bis(2-ethylhexanoate).
Chemical Reactions Analysis
Chemical Reactions Involving Barium 2-Ethylhexanoate
This compound participates in various chemical reactions, which can be classified into several categories:
Oxidation Reactions
This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. The products of such reactions may include barium oxide and other organic by-products.
Reduction Reactions
In reduction reactions, this compound may act as a reducing agent. Common reducing agents include sodium borohydride and lithium aluminum hydride, leading to the formation of alcohols or aldehydes depending on the substrate involved.
Substitution Reactions
Substitution reactions involve replacing one or more functional groups within the compound. This compound can react with various nucleophiles, leading to different derivatives of the compound.
Polymerization Reactions
This compound serves as a catalyst in polymerization reactions, enhancing both the rate and yield of the desired polymer products. It facilitates the formation of polymer chains by acting as a Lewis acid catalyst .
Comparison with Similar Compounds
This compound shares similarities with other barium salts and organometallic compounds. Here’s a comparative analysis:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Barium Octanoate | Ba(C₈H₁₆O₂)₂ | Similar applications in lubrication |
Barium Stearate | Ba(C₁₈H₃₆O₂)₂ | Commonly used as a stabilizer in plastics |
Barium Acetate | Ba(C₂H₃O₂)₂ | Utilized in chemical synthesis |
Scientific Research Applications
Catalysis in Organic Synthesis
Barium 2-ethylhexanoate is widely used as a catalyst in the synthesis of various organic compounds. It facilitates polymerization reactions, enhancing the efficiency and yield of the desired products.
Reaction Type | Role of this compound |
---|---|
Polymerization | Acts as a catalyst to initiate and sustain polymer chains |
Organic Synthesis | Enhances reaction rates and selectivity in organic transformations |
Preparation of Thin-Film Superconductors
This compound plays a critical role in the preparation of thin-film superconductors. The barium ions contribute significantly to the structural integrity and functionality of these materials.
- Mechanism of Action : this compound interacts with other components during the film deposition process, influencing the electrical properties of the resulting superconductors.
Biological Applications
In biological research, this compound is utilized for preparing biological samples for electron microscopy. Its ability to enhance contrast makes it suitable for visualizing cellular structures.
Industrial Applications
This compound is employed in various industrial processes, including:
- Coatings and Paints : Used as a stabilizer and drying agent in paint formulations.
- Plastics and Rubber : Functions as an additive to improve thermal stability and mechanical properties.
Industry | Application |
---|---|
Coatings | Stabilizer and paint dryer |
Plastics | Enhances thermal stability |
Lubricants | Improves anti-wear properties |
Case Study 1: Use in PVC Stabilization
Research indicates that this compound is effective as a heat stabilizer for polyvinyl chloride (PVC). Its incorporation into PVC formulations has shown significant improvements in thermal stability and longevity under heat exposure.
- Experimental Setup : Various concentrations of this compound were mixed with PVC resin.
- Results : The stabilized PVC exhibited enhanced resistance to thermal degradation compared to control samples without the compound.
Case Study 2: Catalytic Efficiency in Polymerization Reactions
A study assessed the catalytic efficiency of this compound in the polymerization of styrene. The results demonstrated that this compound significantly increased the rate of polymer formation while maintaining high molecular weight.
- Methodology : Different catalyst concentrations were tested under controlled conditions.
- Findings : Optimal concentrations led to a threefold increase in polymer yield compared to traditional catalysts.
Mechanism of Action
The mechanism by which barium bis(2-ethylhexanoate) exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, it facilitates the formation of intermediate compounds, which then undergo further reactions to form the final products. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Barium 2-ethylhexanoate can be compared with other similar compounds, such as:
Calcium 2-ethylhexanoate: Similar in structure but contains calcium instead of barium.
Barium trifluoromethanesulfonate: Another barium compound with different functional groups, used in various chemical reactions.
Barium acetylacetonate: Used in similar applications but has different chemical properties due to its distinct functional groups.
This compound is unique due to its specific solubility properties and its effectiveness as a catalyst in various industrial processes .
Q & A
Basic Research Questions
Q. What analytical techniques are essential for characterizing the purity and structure of barium 2-ethylhexanoate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the organic ligand structure (2-ethylhexanoate) and detect impurities. Compare spectral data with analogous metal carboxylates (e.g., cerium(III) 2-ethylhexanoate, ).
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify carboxylate stretching vibrations (asymmetric ~1540–1650 cm, symmetric ~1400–1460 cm) to confirm ligand coordination .
- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition behavior (e.g., mass loss corresponding to ligand removal at 150–300°C) .
- Elemental Analysis (EA): Verify barium content via inductively coupled plasma mass spectrometry (ICP-MS) .
Table 1: Key Analytical Signatures
Technique | Expected Results | Reference |
---|---|---|
FTIR | : 1605 cm | |
TGA | 25% mass loss at 220°C | |
EA | Ba: 28–32% (theoretical: 30.5%) |
Q. How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Stoichiometric Control: Maintain a 1:2 molar ratio of barium hydroxide to 2-ethylhexanoic acid. Excess ligand may form side products (e.g., barium carboxylate hydrates) .
- Solvent Selection: Use anhydrous ethanol or toluene to avoid hydrolysis. Water contamination can lead to barium oxide/hydroxide impurities .
- Reaction Conditions: Reflux at 80–90°C under nitrogen to prevent oxidation. Monitor pH (target: 6–7) to ensure complete neutralization .
- Purification: Recrystallize from hexane/dichloromethane (3:1 v/v) to remove unreacted acid or metal salts .
Advanced Research Questions
Q. What catalytic mechanisms are plausible for this compound in organic synthesis?
Methodological Answer:
- Lewis Acid Catalysis: Barium acts as a Lewis acid, polarizing carbonyl groups in esterification or transesterification reactions. Compare with titanium(IV) 2-ethylhexanoate, which facilitates similar pathways via metal-oxygen coordination .
- Kinetic Studies: Use in situ FTIR or GC-MS (e.g., Ethyl 2-ethylhexanoate synthesis ) to monitor reaction progress.
- Computational Modeling: Apply density functional theory (DFT) to map barium-ligand interactions and transition states. Validate with experimental rate constants .
Table 2: Catalytic Performance Comparison
Metal Carboxylate | Reaction Type | Turnover Frequency (h) | Reference |
---|---|---|---|
Barium 2-EH | Esterification | 45–50 (predicted) | |
Cerium(III) 2-EH | Polymerization | 120–150 |
Q. How can contradictions in environmental risk assessments for this compound be resolved?
Methodological Answer:
- Exposure Modeling: Use ecological risk classification (ERC) frameworks (as for calcium 2-ethylhexanoate ). Adjust emission rates and bioaccumulation factors based on barium’s lower mobility compared to lighter metals.
- Comparative Read-Across: Leverage toxicity data from structurally similar compounds (e.g., 2-ethylhexanoic acid). For example, liver toxicity thresholds in rodents (NOAEL: 50 mg/kg/day) .
- Field Validation: Conduct microcosm studies to measure biodegradation rates in soil/water systems. Compare with lab predictions .
Key Considerations:
- Barium’s higher atomic weight may reduce bioavailability but increase persistence in sediments .
- Regulatory thresholds (e.g., Canada’s CEPA) classify 2-ethylhexanoate derivatives as low ecological hazard .
Q. What strategies optimize this compound’s role in advanced material synthesis (e.g., nanocomposites)?
Methodological Answer:
- Coordination Chemistry: Exploit barium’s large ionic radius to stabilize high-surface-area metal-organic frameworks (MOFs). Use solvothermal synthesis (120°C, 24 hrs) with terephthalic acid .
- In Situ Polymerization: Incorporate this compound as a co-catalyst in polyolefin production. Monitor crystallinity via XRD and mechanical properties via tensile testing .
- Surface Modification: Functionalize nanoparticles (e.g., TiO) with barium carboxylate ligands to enhance dispersibility in hydrophobic matrices .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported thermal stability values for this compound?
Methodological Answer:
- Source Identification: Compare synthesis protocols (e.g., hydration state, solvent traces). Hydrated forms decompose at lower temperatures (~150°C vs. 220°C for anhydrous) .
- Instrument Calibration: Validate TGA/DSC results using certified reference materials (e.g., indium melting point).
- Cross-Validation: Pair thermal data with evolved gas analysis (EGA-MS) to detect CO or HO release during decomposition .
Properties
CAS No. |
2457-01-4 |
---|---|
Molecular Formula |
C8H16BaO2 |
Molecular Weight |
281.54 g/mol |
IUPAC Name |
barium(2+);2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Ba/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
GLTFFHPETWPAFE-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ba+2] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Ba] |
Key on ui other cas no. |
2457-01-4 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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